4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine
Overview
Description
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C5H6N4O2S It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methylthio-4,6-dihydroxypyrimidine followed by amination and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of mitogen and stress-activated protein kinase-1 (MSK-1).
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular responses to stress and mitogens. This interaction can affect various signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
- 4-Amino-6-hydroxy-2-methylthio-5-nitropyrimidine
- 4-Amino-6-hydroxy-2-methylthio-5-chloropyrimidine
Uniqueness
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group, in particular, is less common and provides unique opportunities for chemical modifications and biological interactions .
Properties
IUPAC Name |
4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYRHLZQHITSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278696 | |
Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43005-49-8 | |
Record name | NSC9304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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